molecular formula C18H28ClNO2 B386444 N-(5-Chloro-2-hydroxyphenyl)dodecanamide

N-(5-Chloro-2-hydroxyphenyl)dodecanamide

Cat. No.: B386444
M. Wt: 325.9g/mol
InChI Key: GQRPODLWAGLXQK-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide (C12 alkyl chain) linked to a 5-chloro-2-hydroxyphenyl moiety.

Properties

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)dodecanamide

InChI

InChI=1S/C18H28ClNO2/c1-2-3-4-5-6-7-8-9-10-11-18(22)20-16-14-15(19)12-13-17(16)21/h12-14,21H,2-11H2,1H3,(H,20,22)

InChI Key

GQRPODLWAGLXQK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

Compounds sharing the 5-chloro-2-hydroxyphenyl substitution but differing in the amide side chain or core structure:

Compound Name Core Structure Key Substituents/Functional Groups Melting Point (°C) Biological/Functional Notes Reference
N-(5-Chloro-2-hydroxyphenyl)pyrazine carboxamides (7b–7f) Pyrazine-carboxamide Variable alkylamino chains (C4–C8) 239.7–262.1 Antimycobacterial activity
(R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide Sulfonamide Tosyl (4-methylbenzenesulfonyl) group Not reported Structural analog for drug design
N-(5-Chloro-2,4-dimethoxyphenyl)spiroacetamide Spiro-diazaspiro[4.5]deca-diene Methoxy, methylphenyl, thioacetamide Not reported Complex heterocyclic architecture

Key Observations :

  • Bioactivity : The pyrazine-carboxamide derivatives (7b–7f) exhibit antimycobacterial activity, suggesting that the 5-chloro-2-hydroxyphenyl group may enhance interactions with microbial targets .
  • Structural Flexibility : The sulfonamide analog () demonstrates how substitutions on the nitrogen or aryl ring modulate physicochemical properties (e.g., solubility, bioavailability) .

Dodecanamide Derivatives with Hydrophilic Substituents

Compounds sharing the dodecanamide (C12) backbone but differing in nitrogen-linked substituents:

Compound Name Substituent on Amide Nitrogen Function/Application Key Properties Reference
Lauramide MEA 2-Hydroxyethyl Antistatic agent, viscosity control Hydrophilic-lipophilic balance
Lauramide MIPA 2-Hydroxypropyl Antistatic agent, surfactant Enhanced solubility in polar media
Lauramidopropyl Betaine Carboxymethyl-dimethylammonium Surfactant, antistatic agent Amphoteric properties
N-(5-Chloro-2-hydroxyphenyl)dodecanamide 5-Chloro-2-hydroxyphenyl Hypothesized surfactant/bioactive Polar aryl group enhances polarity N/A

Key Observations :

  • Functional Diversity : Lauramide derivatives () are widely used in cosmetics and industrial formulations for their surfactant and antistatic properties, driven by their amphiphilic structures .
  • Role of Substituents : The 5-chloro-2-hydroxyphenyl group in the target compound introduces steric hindrance and hydrogen-bonding capacity compared to simpler hydroxyalkyl substituents (e.g., MEA, MIPA). This may reduce surface activity but enhance binding to biological targets.

Physicochemical and Functional Comparisons

Melting Points and Solubility:
  • Pyrazine-carboxamide analogs (7b–7f) exhibit high melting points (239.7–262.1°C) due to hydrogen bonding from the pyrazine core and aryl hydroxyl groups .

Preparation Methods

Source Identification and Authentication

N-(5-Chloro-2-hydroxyphenyl)dodecanamide has been identified as a secondary metabolite in the marine red seaweed Gracilaria corticata, collected from Mandapam, India. Authentication of the algal species was performed by CSIR-Central Salt Marine Chemical Research Institute, confirming its taxonomic classification.

Methanol Extraction Protocol

The compound was isolated through a methanol-based extraction process:

  • Sample Preparation : Fresh Gracilaria corticata was washed, shade-dried, and powdered using an electric blender.

  • Solvent Extraction : 2 g of powdered algae was mixed with 20 mL of methanol and agitated overnight at 32°C.

  • Filtration and Evaporation : The extract was filtered through Whatman No. 1 filter paper, and the solvent was evaporated using a rotary vacuum evaporator to obtain a crude extract.

GC-MS Analysis for Compound Identification

The methanol extract was analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) using a Perkin-Elmer Clarus 680 system. Key parameters included:

  • Column : Elite-5MS (30 m × 0.25 mm ID)

  • Carrier Gas : Helium at 1 mL/min

  • Oven Temperature : 60°C (2 min) → 300°C (10°C/min ramp)

  • Ionization : Electron Ionization at 70 eV.

This compound was detected at a retention time of 25.373 min, with a molecular ion peak at m/z 325.87. The compound constituted 2.048% of the total extractable metabolites, as quantified by peak area.

Table 1: GC-MS Parameters for Natural Extraction of this compound

ParameterSpecification
Retention Time (min)25.373
Molecular Weight (Da)325.87
Peak Area (%)2.048
Ion Source Temperature240°C

Chemical Synthesis Approaches

Esterification and Aminolysis Using Sulfuric Acid Catalysis

A generalized method for amide synthesis, adapted from sulfonamide derivative protocols, involves:

  • Esterification : Reacting dodecanoic acid with ethanol in the presence of sulfuric acid to form ethyl dodecanoate.

  • Aminolysis : Refluxing the ester with 5-chloro-2-hydroxyaniline to facilitate nucleophilic acyl substitution.

Reaction Conditions :

  • Catalyst : 1 mL concentrated H₂SO₄

  • Temperature : 70°C (24 h reflux)

  • Solvent : Ethanol.

This method yields a crude product, which is purified via recrystallization or column chromatography.

Coupling Reagent-Mediated Amide Bond Formation

Modern synthetic routes employ coupling agents to activate carboxylic acids for amide formation:

  • Acid Activation : Dodecanoic acid is treated with N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

  • Amine Coupling : 5-Chloro-2-hydroxyaniline is added to the activated acid, yielding the target amide.

Optimization Notes :

  • Stoichiometry : 1:1 molar ratio of acid to amine.

  • Reaction Time : 12–24 h at room temperature.

  • Yield : Typically 60–75% after silica gel purification.

Table 2: Comparison of Synthetic Methods

MethodReagentsTemperatureYield (%)
Sulfuric Acid CatalysisH₂SO₄, Ethanol70°C50–60
EDC/HOBt CouplingEDC, HOBt, DCMRT60–75

Challenges in Synthesis and Purification

Hydroxyl Group Reactivity

The phenolic -OH group in 5-chloro-2-hydroxyaniline poses a risk of side reactions during synthesis. Protection Strategies :

  • Acetylation : Treating the amine with acetic anhydride to protect the hydroxyl group before amide formation.

  • Deprotection : Hydrolysis with aqueous NaOH post-synthesis to regenerate the hydroxyl group.

Purification Difficulties

The lipophilic dodecanoyl chain complicates isolation. Recommended techniques include:

  • Column Chromatography : Using hexane:ethyl acetate (8:2) for gradient elution.

  • Recrystallization : Ethanol-water mixtures at low temperatures .

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